Prieurianin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

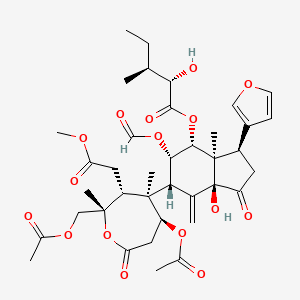

The compound “Prieurianin” is a complex organic molecule with multiple functional groups, including esters, hydroxyl groups, and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of ester bonds, protection and deprotection of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common reagents used in these steps may include acetic anhydride for acetylation, protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and catalysts such as palladium or rhodium for stereoselective hydrogenation.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

Reduction: The ester groups can be reduced to alcohols using reagents like LiAlH₄ (lithium aluminium hydride).

Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, or Jones reagent.

Reduction: LiAlH₄, NaBH₄ (sodium borohydride).

Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the ester groups would yield alcohols.

Wissenschaftliche Forschungsanwendungen

Insecticidal Activity

Prieurianin exhibits significant insecticidal properties, particularly against Drosophila melanogaster. It acts as an antagonist to the molting steroid hormone 20-hydroxyecdysone, showing a higher potency than its analog rohitukin (ED50 = 10 µM versus 125 µM) . Additionally, it demonstrates antifeedant effects on larvae of the pod borer Helicoverpa armigera, reducing their feeding without causing cytotoxicity .

Anti-Adipogenic Effects

Research indicates that this compound has promising anti-adipogenic effects. In studies involving diet-induced obese mice, this compound administration led to significant weight loss by reducing energy intake and inhibiting the proliferation and differentiation of preadipocytes into adipocytes. A dose-dependent weight loss was observed with doses of 1-3 mg/kg administered intraperitoneally over three weeks . The compound not only suppressed appetite but also induced dedifferentiation or delipidation of mature adipocytes .

Antimicrobial and Antiparasitic Properties

This compound and its analogs have been shown to possess antimicrobial and antiparasitic properties; however, the specific mechanisms behind these effects remain largely undefined. Further investigations are needed to elucidate these pathways and their potential applications in treating infections .

Stabilization of Actin Cytoskeleton

One of the key mechanisms attributed to this compound is its ability to stabilize the actin cytoskeleton in both plant and mammalian cells. This stabilization likely occurs through modulation of actin-binding proteins, which may explain its insecticidal action . Molecular modeling studies suggest that this compound can form stable complexes with the chaperone protein Hsp47 at the protein-collagen interface, potentially linking its biological activity to this interaction .

Weight Loss Mechanism

The weight loss observed in mice treated with this compound is attributed to a dual mechanism: appetite suppression and inhibition of adipogenesis. The compound's ability to deter feeding behavior in insects suggests a similar effect in mammals, leading to reduced energy intake and subsequent weight loss .

Case Study 1: Insecticidal Efficacy

In a controlled study, this compound was tested for its insecticidal efficacy against Drosophila melanogaster. Results showed that this compound significantly reduced larval feeding and development compared to controls, confirming its potential as a biopesticide.

Case Study 2: Anti-Obesity Research

Another pivotal study focused on the anti-obesity effects of this compound in C57BL/6 mice. Mice fed a high-fat diet exhibited a marked reduction in body weight following this compound treatment. The study highlighted that this weight loss was accompanied by a decrease in food consumption by 70-80%, underscoring this compound's potential as an anti-obesity agent .

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it might bind to the receptor and either activate or block its signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Prieurianin

- This compound

Uniqueness

The uniqueness of this compound lies in its specific configuration and the presence of multiple functional groups, which can confer unique chemical and biological properties. Its stereochemistry and functional group diversity make it a valuable compound for various applications.

Eigenschaften

Molekularformel |

C38H50O16 |

|---|---|

Molekulargewicht |

762.8 g/mol |

IUPAC-Name |

[(3R,3aR,4R,5S,6S,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2S,3S)-2-hydroxy-3-methylpentanoate |

InChI |

InChI=1S/C38H50O16/c1-10-19(2)31(45)34(46)53-33-32(51-18-39)30(20(3)38(47)26(42)13-24(37(33,38)8)23-11-12-49-16-23)36(7)25(14-28(43)48-9)35(6,17-50-21(4)40)54-29(44)15-27(36)52-22(5)41/h11-12,16,18-19,24-25,27,30-33,45,47H,3,10,13-15,17H2,1-2,4-9H3/t19-,24+,25-,27-,30-,31-,32-,33-,35+,36+,37+,38+/m0/s1 |

InChI-Schlüssel |

LRLMYQFHTXHFRH-IHARUHSVSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)O[C@H]1[C@H]([C@H](C(=C)[C@@]2([C@@]1([C@H](CC2=O)C3=COC=C3)C)O)[C@]4([C@H](CC(=O)O[C@]([C@@H]4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)O |

Kanonische SMILES |

CCC(C)C(C(=O)OC1C(C(C(=C)C2(C1(C(CC2=O)C3=COC=C3)C)O)C4(C(CC(=O)OC(C4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)O |

Synonyme |

endosidin 1 prieurianin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.